2-メチルヘキサデカン酸

説明

Synthesis Analysis

The synthesis of related methylhexadecanoic acids and their derivatives has been explored in various studies. For instance, Tulloch (1982) detailed the synthesis of deuterated hexadecanoic acids, highlighting methods for achieving specific isotopic and optical purities. Hernanz et al. (1995) described the synthesis of 2-bromohexadecanoic acids, demonstrating techniques for diastereoselective bromination and chiral auxiliary removal Hernanz, D., Camps, F., Guerrero, Á., & Delgado, A. (1995).

Molecular Structure Analysis

The crystal structure of related compounds, such as DL-2-methyl-7-oxododecanoic acid, was determined by O'Connell (1968), offering insights into the molecular conformation and interactions of similar fatty acids O'Connell, A. M. (1968).

Chemical Reactions and Properties

Studies have examined the chemical behavior of methylhexadecanoic acids under various conditions. For example, the work by Holmberg et al. (1991) on the resolution of 2-methylalkanoic acids highlighted the influence of chain length on chemical resolution processes, emphasizing the specificity of enzymatic catalysis for different fatty acids Holmberg, E., Holmquist, M., Hedenström, E., Berglund, P., Norin, T., Högberg, H., & Hult, K. (1991).

Physical Properties Analysis

The monolayer studies of hydroxyhexadecanoic acids provide insights into the physical behavior of these molecules at interfaces, demonstrating the effects of hydrophilic group attachment on molecular orientation and interactions at the air-water interface Kellner, B., & Cadenhead, D. (1978).

Chemical Properties Analysis

The reactivity and functionalization of methylhexadecanoic acids have been explored, showing the potential for these molecules in synthetic chemistry and the development of novel compounds. The synthesis of enantiomers of 4-methylalkanoic acids and their metabolic importance in anaerobic bacteria metabolism by Drozdowska et al. (2021) illustrates the chemical versatility of these fatty acids Drozdowska, M., Tromans, J., Zhang, B., Jarling, R., Wilkes, H., & Golding, B. (2021).

科学的研究の応用

生物学および生化学

2-メチルヘキサデカン酸は、分岐鎖バイオ燃料の生合成における役割について研究されています。これは、直鎖状の対応物と比較して、より優れた物理的および燃焼特性を持つバイオ燃料の製造のための潜在的な前駆体です。 これは、再生可能エネルギー源の開発にとって特に重要です .

化学

化学の分野では、2-メチルヘキサデカン酸は化学中間体として使用されます。 エステルなどのその誘導体は、複雑な分子やポリマーの製造など、さまざまな合成用途で検討されています .

医学

医学における直接的な用途は広く文書化されていませんが、この酸は、より複雑な脂肪酸の構成要素としての役割を果たす可能性があります。 これらの脂肪酸は、脂質ベースの薬物送達システムの開発など、医学的な用途を持つ可能性があります .

工業用途

2-メチルヘキサデカン酸は、新しい工業用途の発見のために研究者に提供されます。 その特性は、特に独自の化学物質や材料の作成において、製品開発の初期段階で価値があります .

環境科学

この化合物は、環境科学研究において、特に層状複水酸化物(LDH)などの材料の研究において注目されています。 これらの材料は、汚染物質の吸着や水素製造などの用途を通じて、環境への影響を軽減するために使用されます .

食品科学

食品科学におけるナノテクノロジーは、食品のバイオアベイラビリティ、加工、包装、保存を強化するために、2-メチルヘキサデカン酸などの化合物を利用しています。 その用途は、機能性食品の開発と食品品質の向上において重要です .

材料科学

2-メチルヘキサデカン酸は、高度な材料の合成において材料科学に関連しています。 その特性は、ハイテク用途に必要な特定の特性を持つ新しい材料を作成するために利用できます .

化粧品

化粧品では、2-メチルヘキサデカン酸などの脂肪酸は、その柔軟剤としての特性が検討されています。 これらは、配合物に配合することで、肌触りや製品の安定性を向上させることができます .

将来の方向性

作用機序

Target of Action

2-Methylhexadecanoic acid, also known as 2-methylpalmitic acid, is a type of long-chain fatty acid . The primary targets of long-chain fatty acids are typically enzymes involved in lipid metabolism and cellular energy production.

Mode of Action

The mode of action of 2-methylhexadecanoic acid is not well-studied. As a long-chain fatty acid, it may be involved in typical fatty acid metabolic processes, such as beta-oxidation, which breaks down fatty acids to produce energy. The specific interactions of 2-methylhexadecanoic acid with its targets and the resulting changes are currently unknown .

Biochemical Pathways

2-Methylhexadecanoic acid is likely involved in fatty acid metabolism pathways, given its classification as a long-chain fatty acid . These pathways include beta-oxidation, a process that breaks down fatty acids to produce acetyl-CoA, a molecule that enters the citric acid cycle for energy production . The downstream effects of these pathways include energy production and lipid homeostasis .

Pharmacokinetics

As a fatty acid, it is likely absorbed in the intestines, distributed via the bloodstream, metabolized in the liver, and excreted in the urine or feces . These properties can impact the bioavailability of the compound, determining how much of the ingested or administered dose reaches the systemic circulation.

Result of Action

As a long-chain fatty acid, it may contribute to cellular energy production through beta-oxidation and the citric acid cycle . The specific effects of 2-methylhexadecanoic acid are currently unknown .

生化学分析

Biochemical Properties

2-Methylhexadecanoic acid plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with several enzymes, including acyl-CoA synthetase, which activates fatty acids by converting them into acyl-CoA derivatives. This activation is crucial for the subsequent steps in fatty acid metabolism, such as β-oxidation and lipid biosynthesis. Additionally, 2-Methylhexadecanoic acid can be incorporated into complex lipids like phospholipids and triglycerides, influencing membrane structure and function .

Cellular Effects

2-Methylhexadecanoic acid affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation. By activating PPARs, 2-Methylhexadecanoic acid can influence the expression of genes involved in fatty acid oxidation, lipid transport, and energy homeostasis . Furthermore, this compound can impact cellular membrane composition, affecting membrane fluidity and signaling pathways associated with membrane-bound receptors.

Molecular Mechanism

At the molecular level, 2-Methylhexadecanoic acid exerts its effects through various binding interactions with biomolecules. It can act as a ligand for PPARs, leading to the activation or repression of target genes involved in lipid metabolism. Additionally, 2-Methylhexadecanoic acid can inhibit or activate specific enzymes, such as acyl-CoA synthetase, influencing the metabolic fate of fatty acids . These interactions result in changes in gene expression and metabolic flux, ultimately affecting cellular function and energy balance.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methylhexadecanoic acid can vary over time. The stability and degradation of this compound are important factors to consider. Studies have shown that 2-Methylhexadecanoic acid is relatively stable under physiological conditions, but it can undergo oxidation and other chemical modifications over time . Long-term exposure to 2-Methylhexadecanoic acid in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in lipid metabolism and gene expression.

Dosage Effects in Animal Models

The effects of 2-Methylhexadecanoic acid in animal models are dose-dependent. At low doses, this compound can enhance fatty acid oxidation and improve lipid metabolism, leading to beneficial effects on energy balance and metabolic health. At high doses, 2-Methylhexadecanoic acid may exhibit toxic or adverse effects, such as liver damage and inflammation . It is essential to determine the optimal dosage range to maximize the beneficial effects while minimizing potential toxicity.

Metabolic Pathways

2-Methylhexadecanoic acid is involved in several metabolic pathways, including β-oxidation and lipid biosynthesis. It can be converted into acyl-CoA derivatives by acyl-CoA synthetase, which are then further metabolized through β-oxidation to produce energy . Additionally, 2-Methylhexadecanoic acid can be incorporated into complex lipids, such as phospholipids and triglycerides, influencing membrane structure and function. The interactions with enzymes and cofactors in these pathways are crucial for maintaining cellular energy homeostasis.

Transport and Distribution

Within cells and tissues, 2-Methylhexadecanoic acid is transported and distributed through various mechanisms. It can be transported across cellular membranes by fatty acid transport proteins and incorporated into lipid droplets for storage . Additionally, 2-Methylhexadecanoic acid can bind to specific proteins, such as albumin, facilitating its transport in the bloodstream. The distribution of this compound within different tissues can influence its biological effects and metabolic fate.

Subcellular Localization

The subcellular localization of 2-Methylhexadecanoic acid is essential for its activity and function. This compound can be targeted to specific cellular compartments, such as mitochondria and peroxisomes, where it participates in β-oxidation and other metabolic processes . Post-translational modifications, such as acylation, can also influence the localization and function of 2-Methylhexadecanoic acid within cells. Understanding the subcellular distribution of this compound is crucial for elucidating its role in cellular metabolism.

特性

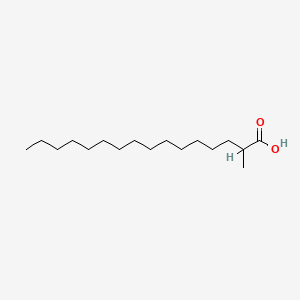

IUPAC Name |

2-methylhexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)17(18)19/h16H,3-15H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPAUZGVNGEWJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

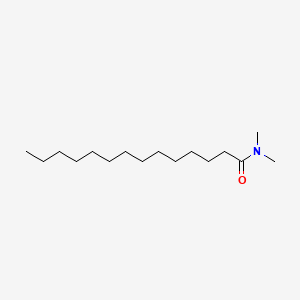

CCCCCCCCCCCCCCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30885382 | |

| Record name | 2-Methylpalmitic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27147-71-3 | |

| Record name | 2-Methylhexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27147-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylhexadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027147713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpalmitic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpalmitic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the detection of 2-Methylhexadecanoic acid contribute to understanding anaerobic alkane degradation?

A: The presence of 2-Methylhexadecanoic acid in a mixed sulfate-reducing culture provides evidence for the fumarate addition mechanism of hexadecane degradation. [] This mechanism involves the addition of fumarate to the alkane, followed by a series of enzymatic reactions that ultimately produce various fatty acids, including 2-Methylhexadecanoic acid.

Q2: What other metabolites were observed alongside 2-Methylhexadecanoic acid, and what do they suggest about the degradation pathway?

A2: In addition to 2-Methylhexadecanoic acid, the researchers identified several other metabolites in cultures utilizing the fumarate addition pathway, including:

- Methylpentadecylsuccinic acid: This compound is considered the first intermediate formed after fumarate addition to hexadecane. []

- 4-Methyloctadecanoic acid: This metabolite is formed through subsequent reactions from methylpentadecylsuccinic acid. []

- 4-Methyloctadec-2,3-enoic acid: This compound likely arises from the dehydration of 4-Methyloctadecanoic acid. []

- Tetradecanoic acid: This shorter-chain fatty acid is likely a product of further degradation steps. []

Q3: Were there any differences in the metabolites detected between the different microbial cultures studied?

A: Yes, while 2-Methylhexadecanoic acid and other metabolites supporting the fumarate addition pathway were observed in the AK-01 isolate and the mixed sulfate-reducing culture, they were not found in the Hxd3 isolate. [] This suggests that Hxd3 may utilize a different alkane degradation pathway, possibly involving carboxylation. This highlights the diversity of metabolic pathways employed by different microbial species for alkane degradation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Fluorophenyl)methyl]-7-(1-imidazolyl)triazolo[4,5-d]pyrimidine](/img/structure/B1217097.png)

![2-[[6-(3,4-Dimethoxyphenyl)-3-pyridazinyl]thio]-1-(4-morpholinyl)ethanone](/img/structure/B1217098.png)